molecular formula C7H7N5 B2649176 6-(1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 114834-09-2

6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B2649176
CAS No.: 114834-09-2
M. Wt: 161.168
InChI Key: WAQXCJDLNSZZSS-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a compound that has been studied for its potential use in the treatment or prophylaxis of diseases, particularly cardiovascular and renal diseases . The compound is part of a class of heterocyclic compounds containing two or more hetero rings, having nitrogen atoms as the only ring hetero atoms .


Synthesis Analysis

The synthesis of this compound involves methods of preparing said compounds, intermediate compounds useful for preparing said compounds . The synthesis process often involves amination reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring attached to a pyrimidine ring. The molecular formula is C5H5N5 and the molecular weight is 135.1267 .

Scientific Research Applications

Synthesis and Characterization

  • 6-(1H-pyrazol-1-yl)pyrimidin-4-amine and its derivatives have been synthesized and characterized through various methods such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These compounds have shown the potential for biological activity against breast cancer and microbes (Titi et al., 2020).

Antimicrobial and Antifungal Properties

  • Pyrimidine linked pyrazole heterocyclics, a class including this compound, have been evaluated for their insecticidal and antibacterial potential, showing promising results against various microorganisms (Deohate & Palaspagar, 2020).

Potential in Anticancer Research

  • Certain derivatives of this compound have been designed and synthesized, showing moderate to good cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Alam et al., 2018).

Anti-Tubercular Activity

  • Studies have indicated the anti-tubercular properties of some this compound derivatives, showcasing significant activity against Mycobacterium tuberculosis strains (Pathak et al., 2014).

Inhibition of Histone Demethylases

  • The compound has been explored in the context of inhibiting histone N-methyl lysine demethylases, which is critical in the study of epigenetics and potential therapeutic applications in oncology (Bavetsias et al., 2016).

Herbicidal Evaluation

  • Novel this compound derivatives have been synthesized and evaluated for herbicidal activity, with some showing promising results against specific plant species (Ma et al., 2015).

Properties

IUPAC Name

6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQXCJDLNSZZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In sealed tube, 180 mg of 6-chloro-4-(1-pyrazolyl)pyrimidine and 2.5 ml of concentrated ammonium hydroxide were warmed at 140° C. for 30 hours. The reaction mixture was dissolved in methylene chloride, and washed with water. The organic fraction was dried over anhydrous sodium sulfute, and distilled off. A residue was recrystallized from methanol to yield 148 mg of 6-amino-4-(1-pyrazolyl)pyrimidine, a flaking crystal having a melting point of 236.5°-237° C.,
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine (1.31 g, 7.25 mmol) in 2 M ammonia (20 mL, 40.0 mmol)/isopropanol was heated at 80° C. in a sealed vial for 24 h. The reaction was stored at room temperature for 4 days. The solid precipitate was filtered and dried to give 6-(1H-pyrazol-1-yl)pyrimidin-4-amine (1.15 g, 98% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.53 (1H, dd, J=2.52, 0.50 Hz), 8.30 (1H, d, J=0.76 Hz), 7.82 (1H, d, J=1.01 Hz), 7.19 (2H, br. s.), 6.88 (1H, d, J=1.01 Hz), 6.55 (1H, dd, J=2.64, 1.64 Hz). LCMS: RT=0.52 min, MH+=162.1.
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